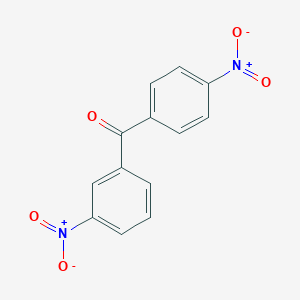

3,4'-Dinitrobenzophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5/c16-13(9-4-6-11(7-5-9)14(17)18)10-2-1-3-12(8-10)15(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGCOKXUTZGBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509043 | |

| Record name | (3-Nitrophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-74-5 | |

| Record name | (3-Nitrophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-Dinitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 3,4'-Dinitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4'-Dinitrobenzophenone. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural information, physical characteristics, and spectral data. Furthermore, it outlines a plausible experimental protocol for its synthesis and a key chemical reaction, supplemented by logical workflow diagrams created using Graphviz.

Introduction

This compound is an organic compound featuring a benzophenone core substituted with two nitro groups at the 3 and 4' positions. The presence of these electron-withdrawing nitro groups significantly influences the chemical reactivity and physical properties of the molecule. This compound serves as a key intermediate in the synthesis of various organic molecules, including the corresponding di-amino derivatives which are precursors for polymers and dyes. Understanding its properties is crucial for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. All quantitative data has been compiled into structured tables for clarity and ease of comparison.

Identification and Structure

| Property | Value | Reference |

| IUPAC Name | (3-nitrophenyl)(4-nitrophenyl)methanone | [1] |

| CAS Number | 1469-74-5 | [1] |

| Molecular Formula | C₁₃H₈N₂O₅ | [1] |

| Molecular Weight | 272.22 g/mol | |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [1] |

| InChI Key | ZEGCOKXUTZGBGN-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Reference |

| Physical State | Crystalline powder | |

| Color | Tan to light brown | [2] |

| Melting Point | 173 °C | |

| Boiling Point | 471.4 °C (Predicted) | |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [3] |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. While direct access to full spectral data is limited, the following sections provide an interpretation based on available information and established principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the two phenyl rings are chemically non-equivalent and will show distinct signals. The electron-withdrawing nature of the nitro groups will cause the adjacent protons to resonate at a lower field (higher ppm). The splitting patterns will be influenced by ortho, meta, and para couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm. The carbons attached to the nitro groups will also be significantly downfield. Aromatic carbons typically appear in the δ 120-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the functional groups present. Key expected peaks include:

-

C=O stretch (ketone): ~1650-1680 cm⁻¹

-

N-O asymmetric stretch (nitro group): ~1500-1550 cm⁻¹

-

N-O symmetric stretch (nitro group): ~1330-1370 cm⁻¹

-

C-N stretch: ~800-900 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Aromatic C=C stretch: ~1450-1600 cm⁻¹

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) for this compound would be observed at m/z = 272. The fragmentation pattern is expected to show losses of the nitro groups (NO₂, m/z = 46) and the carbonyl group (CO, m/z = 28). Characteristic fragments corresponding to the nitrophenyl and benzoyl cations are also anticipated.

Experimental Protocols

Synthesis of this compound

A plausible laboratory-scale synthesis of this compound can be achieved via a two-step process involving a Friedel-Crafts acylation followed by nitration.

Step 1: Friedel-Crafts Acylation of Nitrobenzene with 4-Nitrobenzoyl Chloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an appropriate anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add nitrobenzene (1.0 equivalent) to the flask. Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water, 2M sodium hydroxide solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 3-nitrobenzophenone. Purify further by recrystallization or column chromatography.

Step 2: Nitration of 3-Nitrobenzophenone

-

Reaction Setup: In a round-bottom flask, dissolve the 3-nitrobenzophenone obtained from Step 1 in concentrated sulfuric acid at 0 °C.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: Dry the crude this compound and purify by recrystallization from a suitable solvent such as ethanol or acetic acid.

Reduction to 3,4'-Diaminobenzophenone

This compound can be reduced to the corresponding diamine, which is a valuable monomer for high-performance polymers.

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, excess) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction: If using SnCl₂, heat the mixture under reflux until the reaction is complete (monitored by TLC). For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.

-

Work-up (for SnCl₂ reduction): Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate. Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.

-

Work-up (for catalytic hydrogenation): Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the organic extract or the filtrate under reduced pressure. Purify the resulting 3,4'-Diaminobenzophenone by recrystallization.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and a key reaction of this compound.

Caption: Synthesis of this compound.

Caption: Reduction of this compound.

Safety Information

This compound is classified as a flammable solid and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound. The tabulated data, interpreted spectral information, and detailed experimental protocols offer a solid foundation for researchers and scientists working with this compound. The provided visualizations of the synthetic and reactive pathways aim to facilitate a clearer understanding of the chemical transformations involving this important intermediate.

References

In-Depth Technical Guide: Solubility of 3,4'-Dinitrobenzophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3,4'-Dinitrobenzophenone, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. It includes established experimental protocols and, for comparative context, qualitative solubility information for structurally related compounds.

Introduction to the Solubility of this compound

This compound is an aromatic ketone containing two nitro groups, which significantly influence its physicochemical properties, including its solubility. The presence of the polar nitro groups and the relatively nonpolar benzophenone backbone results in a molecule with moderate polarity. Understanding its solubility in various common organic solvents is crucial for its synthesis, purification, crystallization, and formulation in potential applications.

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and toluene could not be located. However, based on the solubility of structurally similar compounds like benzophenone and dinitrophenol, a qualitative assessment can be made. Benzophenone, the parent compound, is soluble in many organic solvents[1][2][3]. Dinitrophenol isomers are reported to be soluble in solvents like ethanol, chloroform, and diethyl ether. It is therefore anticipated that this compound will exhibit solubility in a range of polar and nonpolar organic solvents.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, established experimental methods should be employed. The following protocols describe the widely accepted shake-flask method coupled with gravimetric analysis for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene (analytical grade or higher)

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator with temperature control

-

Glass vials or flasks with airtight seals

-

Magnetic stirrers and stir bars (optional)

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

-

Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for solubility determination.

Detailed Methodologies

2.3.1. Preparation of Saturated Solution

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

2.3.2. Sample Analysis

Gravimetric Method

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Filter the aliquot through a syringe filter into a pre-weighed container.

-

Evaporate the solvent from the filtrate in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it.

-

The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

Calculate the solubility in terms of g/L or other desired units.

High-Performance Liquid Chromatography (HPLC-UV) Method

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

-

After equilibration and filtration of the saturated solution as described above, dilute a known volume of the filtrate with the mobile phase.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

UV-Vis Spectrophotometry Method

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration).

-

Following equilibration and filtration of the saturated solution, dilute a known volume of the filtrate with the pure solvent.

-

Measure the absorbance of the diluted sample at λmax.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility by accounting for the dilution factor.

Data Presentation

As no specific quantitative data for this compound was found, the following table presents qualitative solubility information for the parent compound, benzophenone, to provide a general understanding of the expected behavior of a benzophenone core in various solvents.

Table 1: Qualitative Solubility of Benzophenone

| Solvent | Solubility Description |

| Water | Practically insoluble |

| Ethanol | Soluble |

| Acetone | Soluble[1] |

| Diethyl Ether | Soluble |

| Chloroform | Soluble[1] |

| Benzene | Soluble[1] |

| Acetic Acid | Soluble[1] |

Data is for the parent compound benzophenone and is intended for illustrative purposes only.

Logical Relationships in Solubility Studies

The process of a comprehensive solubility study involves a logical progression from initial screening to detailed thermodynamic analysis. The following diagram illustrates these relationships.

Caption: Logical flow of a solubility study.

Conclusion

References

An In-depth Technical Guide to the Spectral Data of 3,4'-Dinitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4'-Dinitrobenzophenone (C₁₃H₈N₂O₅), a key intermediate in various synthetic pathways. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information presented herein is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.65 | t | 1.9 | 1H | H-2 |

| 8.52 | ddd | 8.3, 2.3, 1.0 | 1H | H-4 |

| 8.44 | d | 8.9 | 2H | H-2', H-6' |

| 8.13 | dt | 7.8, 1.3 | 1H | H-6 |

| 8.01 | d | 8.9 | 2H | H-3', H-5' |

| 7.89 | t | 8.0 | 1H | H-5 |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 193.0 | C=O |

| 149.2 | C-4' |

| 148.5 | C-3 |

| 142.9 | C-1' |

| 138.1 | C-1 |

| 134.9 | C-6 |

| 131.2 | C-2', C-6' |

| 130.4 | C-5 |

| 128.8 | C-2 |

| 124.0 | C-3', C-5' |

| 123.9 | C-4 |

Table 3: IR Spectral Data

| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |

| 3100 | Medium | Aromatic C-H Stretch |

| 1670 | Strong | C=O Stretch |

| 1600 | Medium | Aromatic C=C Stretch |

| 1520 | Strong | Asymmetric NO₂ Stretch |

| 1345 | Strong | Symmetric NO₂ Stretch |

| 850 | Strong | C-N Stretch |

| 740 | Strong | Aromatic C-H Bend |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 272 | 60 | [M]⁺ |

| 226 | 20 | [M - NO₂]⁺ |

| 196 | 15 | [M - 2NO₂]⁺ |

| 150 | 100 | [C₆H₄COC₆H₅]⁺ |

| 122 | 30 | [C₆H₄NO₂]⁺ |

| 104 | 45 | [C₇H₄O]⁺ |

| 76 | 55 | [C₆H₄]⁺ |

Experimental Protocols

The following protocols describe the methodologies used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.

-

Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: The proton NMR spectrum was recorded at a frequency of 400 MHz. A 30° pulse width was used with a relaxation delay of 1.0 second. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum was recorded at a frequency of 100 MHz using a proton-decoupled sequence. A 45° pulse width was employed with a relaxation delay of 2.0 seconds. A total of 1024 scans were averaged.

-

Data Processing: The resulting free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening factor of 0.3 Hz. The spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used to record the infrared spectrum.

-

Sample Preparation: A small amount of the solid this compound was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled to a TRACE 1300 gas chromatograph was used for analysis.

-

Chromatographic Conditions: A 30 m x 0.25 mm ID x 0.25 µm film thickness TG-5MS capillary column was used. The oven temperature was programmed from an initial temperature of 100°C (held for 1 minute) to 300°C at a rate of 15°C/min, with a final hold time of 5 minutes. The injector temperature was set to 250°C, and the transfer line temperature was 280°C. Helium was used as the carrier gas at a constant flow rate of 1.2 mL/min. A 1 µL sample of a dilute solution of the compound in dichloromethane was injected in splitless mode.

-

Mass Spectrometric Conditions: The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The ion source temperature was maintained at 230°C. Data was acquired in full scan mode over a mass range of m/z 50-500.

Visualization of Structural Confirmation Logic

The following diagram illustrates the logical workflow of how the different spectral data points converge to confirm the structure of this compound.

Caption: Logical workflow for the structural confirmation of this compound using complementary spectroscopic techniques.

An In-depth Technical Guide to the Reaction Mechanism of 3,4'-Dinitrobenzophenone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4'-Dinitrobenzophenone, a key intermediate in various fields of chemical research. The primary focus is on the electrophilic aromatic substitution, specifically the nitration of 4-nitrobenzophenone. This document details the underlying reaction mechanism, provides a plausible experimental protocol derived from established methodologies for similar compounds, and presents known quantitative data. Additionally, it explores an alternative synthetic route via Friedel-Crafts acylation, discussing its mechanism and inherent challenges. The guide is structured to serve as a valuable resource for professionals in organic synthesis and drug development, incorporating detailed diagrams to illustrate reaction pathways and experimental workflows.

Introduction

This compound is an aromatic ketone containing two nitro groups at the 3 and 4' positions of the benzophenone core. Its structure, featuring electron-withdrawing groups on both phenyl rings, makes it a valuable precursor for the synthesis of various more complex molecules, including diaminobenzophenones, which are monomers for high-performance polymers. Understanding the reaction mechanism for its synthesis is crucial for optimizing reaction conditions and maximizing yields. The most direct and established method for the synthesis of this compound is the nitration of 4-nitrobenzophenone.

Primary Synthesis Route: Nitration of 4-Nitrobenzophenone

The synthesis of this compound is effectively achieved through the electrophilic aromatic substitution (EAS) of 4-nitrobenzophenone. This reaction involves the introduction of a second nitro group onto the benzophenone backbone.

Reaction Mechanism

The nitration of 4-nitrobenzophenone follows a well-established three-step electrophilic aromatic substitution mechanism:

Step 1: Generation of the Electrophile (Nitronium Ion)

Concentrated sulfuric acid protonates nitric acid, leading to the formation of a protonated nitric acid intermediate. This intermediate is unstable and loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The use of oleum (fuming sulfuric acid, H₂SO₄·SO₃) increases the concentration of the nitronium ion, which is necessary for the nitration of a deactivated substrate like 4-nitrobenzophenone.

Step 2: Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion)

The π-electron system of the unsubstituted phenyl ring of 4-nitrobenzophenone acts as a nucleophile, attacking the electrophilic nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Directing Effects: The regioselectivity of this attack is governed by the directing effects of the substituents already present on the benzophenone core:

-

4'-Nitro Group: This is a strong deactivating group and a meta-director. It withdraws electron density from the ring it is attached to, making it less susceptible to electrophilic attack.

-

Carbonyl Group (C=O): This group is also deactivating and a meta-director for the ring it is directly attached to (the unsubstituted ring in the reactant).

Therefore, the incoming nitronium ion is directed to the meta position (C3) of the unsubstituted phenyl ring, leading to the formation of the 3,4'-disubstituted product.

Step 3: Deprotonation and Re-aromatization

A weak base in the reaction mixture, typically the hydrogen sulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the new nitro group. This step restores the aromaticity of the ring, yielding the final product, this compound.

Visualization of the Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

-

4-Nitrobenzophenone

-

Anhydrous Sodium Nitrate (NaNO₃)

-

Concentrated Sulfuric Acid (98%)

-

Oleum (20-30% SO₃)

-

Crushed Ice

-

Deionized Water

-

Suitable solvent for recrystallization (e.g., ethanol or acetic acid)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-salt bath (to maintain a temperature of 0-5 °C), slowly add anhydrous sodium nitrate to a 1:1 (w/w) mixture of concentrated sulfuric acid and oleum with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

Dissolution of the Substrate: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 4-nitrobenzophenone in concentrated sulfuric acid or oleum. Cool this mixture to 0-5 °C in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 4-nitrobenzophenone while maintaining the reaction temperature between 0-10 °C. After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 1-2 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude this compound.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

Specific yield data for the synthesis of this compound via the nitration of 4-nitrobenzophenone is not explicitly provided in the readily accessible literature, although the method is reported to provide "good yields".[2] The following table summarizes the known physical and chemical properties of the compound.

| Property | Value |

| Molecular Formula | C₁₃H₈N₂O₅ |

| Molecular Weight | 272.21 g/mol |

| CAS Number | 1469-74-5 |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 172-176 °C |

| Purity (Commercial) | >98.0% (GC) |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) has been used for the characterization of this compound, but detailed spectral data is not publicly available in the searched databases.

Alternative Synthesis Route: Friedel-Crafts Acylation

An alternative, though more challenging, approach to synthesizing substituted benzophenones is through the Friedel-Crafts acylation. For this compound, this could theoretically involve the acylation of nitrobenzene with 4-nitrobenzoyl chloride or the acylation of benzene with 3,4'-dinitrobenzoyl chloride.

Reaction Mechanism

The Friedel-Crafts acylation mechanism involves the following steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride, facilitating the departure of the chloride ion and forming a resonance-stabilized acylium ion.

-

Electrophilic Attack: The aromatic ring attacks the electrophilic acylium ion, forming a sigma complex.

-

Deprotonation: The complex is deprotonated, restoring aromaticity and regenerating the Lewis acid catalyst.

Challenges and Limitations

The Friedel-Crafts acylation is generally not effective on strongly deactivated aromatic rings. Nitrobenzene is highly deactivated due to the electron-withdrawing nature of the nitro group. This deactivation makes the aromatic ring not nucleophilic enough to attack the acylium ion. Furthermore, the nitro group can coordinate with the Lewis acid catalyst, further deactivating the ring and inhibiting the reaction. Consequently, attempting to acylate nitrobenzene with 4-nitrobenzoyl chloride is likely to result in very low to no yield.

Conclusion

The synthesis of this compound is most reliably achieved through the electrophilic nitration of 4-nitrobenzophenone using a potent nitrating mixture, such as anhydrous sodium nitrate in a mixture of concentrated sulfuric acid and oleum. The reaction mechanism is a classic example of electrophilic aromatic substitution on a deactivated substrate, with the regioselectivity being controlled by the meta-directing effects of the carbonyl and nitro groups. While a detailed experimental protocol with precise yields is not widely published, a robust procedure can be inferred from similar reactions. The alternative Friedel-Crafts acylation route is generally not viable due to the strong deactivation of the aromatic ring by the nitro group. This guide provides a foundational understanding of the synthesis of this compound for professionals engaged in chemical research and development.

References

An In-depth Technical Guide to the Synthesis of 3,4'-Dinitrobenzophenone: Key Intermediates and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3,4'-Dinitrobenzophenone, a valuable intermediate in the development of various pharmaceutical compounds and specialty polymers. This document details the core synthetic steps, identifies the key intermediates, and presents detailed experimental protocols. All quantitative data is summarized for clarity, and the logical workflow is visualized to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is an aromatic ketone containing two nitro groups at the 3 and 4' positions of the diphenylmethanone framework. This substitution pattern makes it a crucial building block in organic synthesis, particularly for the preparation of the corresponding diaminobenzophenone through reduction of the nitro groups. Diaminobenzophenones are important monomers for high-performance polymers such as polyimides, which are known for their exceptional thermal stability and mechanical properties. The synthesis of this compound is typically achieved through a two-step process involving the preparation of a key acylating agent followed by a Friedel-Crafts acylation reaction.

Overall Synthetic Pathway

The most common and efficient synthetic route to this compound involves two primary stages:

-

Synthesis of 4-Nitrobenzoyl Chloride: The process begins with the conversion of commercially available 4-nitrobenzoic acid to the more reactive acyl chloride.

-

Friedel-Crafts Acylation: The synthesized 4-nitrobenzoyl chloride is then used to acylate nitrobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the desired this compound.

The following diagram illustrates the logical flow of this synthetic approach.

Caption: Synthetic workflow for this compound.

Key Intermediates: Data and Characterization

The successful synthesis of this compound relies on the proper formation and identification of its key intermediates. The following tables summarize the essential quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 242 | - |

| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 71-73 | 155 (20 mmHg)[1] |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7 | 210.9 |

| This compound | C₁₃H₈N₂O₅ | 272.21 | 131-132.5 | - |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | (Data would be presented here if available in the search results) |

| ¹³C NMR | (Data would be presented here if available in the search results) |

| IR (Infrared) | (Data would be presented here if available in the search results) |

| MS (Mass Spectrometry) | (Data would be presented here if available in the search results) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the key intermediate, 4-nitrobenzoyl chloride, and the final product, this compound.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

This procedure is adapted from a well-established method for the preparation of p-nitrobenzoyl chloride.[1]

Reaction Scheme:

References

A Comprehensive Technical Guide to the Safe Handling of 3,4'-Dinitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the hazards and essential safety precautions for handling 3,4'-Dinitrobenzophenone (CAS No. 1469-74-5). The information is compiled to ensure the safety of laboratory personnel and the integrity of research outcomes. All quantitative data is summarized in structured tables for ease of reference, and logical relationships between hazards and safety measures are visualized.

Chemical and Physical Properties

This compound is an aromatic nitro compound.[1] Its physical and chemical properties are crucial for understanding its behavior and for safe handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C13H8N2O5 | [2][3] |

| Molecular Weight | 272.21 g/mol | [2][3][4] |

| Appearance | White to light yellow to green powder/crystal | |

| Melting Point | 172.0 to 176.0 °C | |

| Boiling Point | 471.4 ± 30.0 °C (Predicted) | [5] |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in water. | [6] |

| IUPAC Name | (3-nitrophenyl)-(4-nitrophenyl)methanone | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard identified under the Globally Harmonized System (GHS) is its flammability.

| Hazard Class | GHS Category | Signal Word | Hazard Statement | Pictogram |

| Flammable solids | Category 1 | Danger | H228: Flammable solid | 🔥 |

In addition to its flammability, it is irritating to the eyes, respiratory system, and skin.[5]

Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 8,600 mg/kg |

Source:

Note: This data is for a related compound and should be used with caution as an indicator of potential toxicity for this compound. The toxicological properties of this compound have not been thoroughly investigated.

Fire and Explosion Hazards

As a flammable solid, this compound poses a significant fire risk.[2][5][7]

| Parameter | Information |

| Flash Point | > 164 °C / > 327.2 °F (for a related compound) |

| Explosion Hazards | May form explosive mixtures with air on intense heating. Can be explosive when dry and when heated or subjected to flame, shock, or friction.[6] |

| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[8] |

| Suitable Extinguishing Media | Dry powder, foam, water spray, carbon dioxide (CO2).[7] |

| Unsuitable Extinguishing Media | No limitations of extinguishing agents are given for this substance/mixture. |

Recommended Experimental Protocol for Safe Handling

Adherence to a strict experimental protocol is paramount when working with this compound.

5.1. Engineering Controls:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Ensure safety showers and eyewash stations are readily accessible.[8]

5.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[5][8]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

5.3. Handling Procedures:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7][10]

-

Ground and bond container and receiving equipment to prevent static discharge.[7]

-

Avoid creating dust.[8]

5.4. Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[7][10] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10] |

| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell. Do NOT induce vomiting.[7] |

Hazard and Precaution Relationship Diagram

The following diagram illustrates the logical flow from the inherent hazards of this compound to the necessary safety precautions.

Caption: Hazard to Precaution Workflow for this compound.

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. This compound | C13H8N2O5 | CID 12756333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1469-74-5 [chemicalbook.com]

- 4. Dinitrobenzophenone | C13H8N2O5 | CID 23447188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Historical Synthesis of Dinitrobenzophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthetic routes to various dinitrobenzophenone isomers, compounds of significant interest in medicinal chemistry and materials science. This document provides a detailed overview of the primary synthetic methodologies, complete with experimental protocols derived from historical literature, and presents quantitative data in a clear, comparative format. Visualizations of key reaction pathways are included to facilitate a deeper understanding of the chemical transformations involved.

Introduction

Dinitrobenzophenone isomers are a class of aromatic ketones characterized by a central carbonyl group and two nitro groups substituted on the phenyl rings. The specific substitution patterns of the nitro groups give rise to a variety of isomers, each with unique chemical and physical properties. Historically, the synthesis of these compounds has been crucial for the development of dyes, explosives, and more recently, as precursors for pharmacologically active molecules. This guide focuses on the foundational methods that have been instrumental in accessing these important chemical entities.

Primary Historical Synthetic Methodologies

The two predominant historical methods for the synthesis of dinitrobenzophenone isomers are the direct nitration of benzophenone and the Friedel-Crafts acylation of a substituted aromatic compound with a nitro-substituted benzoyl chloride.

Nitration of Benzophenone and its Derivatives

Direct nitration of the benzophenone core has been a widely employed method for the synthesis of dinitrobenzophenone isomers. The orientation of the incoming nitro groups is directed by the deactivating, meta-directing nature of the carbonyl group.

A significant historical example is the synthesis of 3,3'- and 3,4'-dinitrobenzophenones. A notably selective method involves the use of a nitrating mixture composed of anhydrous sodium nitrate in a mixture of concentrated sulfuric acid and oleum.[1] This approach allows for the continuous generation of nitronium ions, leading to good yields and minimizing the formation of secondary products.[1]

Logical Workflow for the Nitration of Benzophenone

References

Methodological & Application

Step-by-step synthesis of 3,4'-Dinitrobenzophenone from 4-chloro-3-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4'-Dinitrobenzophenone from 4-chloro-3-nitrobenzophenone. The synthetic route is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. The chloro substituent on the aromatic ring of 4-chloro-3-nitrobenzophenone is activated by the presence of an ortho-nitro group, facilitating its displacement by a nitrite ion. This protocol outlines the necessary reagents, optimal reaction conditions, and a comprehensive purification strategy. All quantitative data is summarized for clarity, and the experimental workflow is visualized using a diagram.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents and materials with novel properties. The presence of two nitro groups offers multiple avenues for further chemical modifications, such as reduction to the corresponding diamines, which are key monomers for high-performance polymers. The synthesis from 4-chloro-3-nitrobenzophenone presents an interesting case of leveraging the electronic properties of substituents to achieve a specific chemical transformation. The electron-withdrawing nature of the existing nitro group in the starting material is paramount for the success of the nucleophilic aromatic substitution reaction.

Data Presentation

A summary of the key quantitative data for the starting material and the final product is presented in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| 4-chloro-3-nitrobenzophenone | C₁₃H₈ClNO₃ | 261.66 | 56107-02-9 | 97-101 |

| This compound | C₁₃H₈N₂O₅ | 272.21 | 1469-74-5 | 173[1] |

Experimental Protocol

This protocol details the step-by-step synthesis of this compound from 4-chloro-3-nitrobenzophenone via a nucleophilic aromatic substitution reaction.

Materials:

-

4-chloro-3-nitrobenzophenone

-

Sodium nitrite (NaNO₂)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzophenone (10.0 g, 38.2 mmol).

-

Addition of Reagents: To the flask, add sodium nitrite (3.95 g, 57.3 mmol, 1.5 equivalents) and dimethyl sulfoxide (100 mL).

-

Reaction Conditions: The reaction mixture is stirred and heated to 120-130°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The cooled reaction mixture is then poured into 500 mL of ice-cold deionized water with stirring.

-

Isolation of Crude Product: The precipitated solid is collected by vacuum filtration using a Buchner funnel. The solid is washed thoroughly with deionized water (3 x 100 mL) to remove any residual DMSO and inorganic salts.

-

Purification: The crude product is purified by recrystallization from ethanol. The solid is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: The purified crystals of this compound are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven at 60°C to a constant weight.

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis.

Caption: A flowchart of the step-by-step synthesis of this compound.

Caption: The key steps and intermediates in the SNAr synthesis mechanism.

References

Application Note and Protocol: Catalytic Reduction of 3,4'-Dinitrobenzophenone to 3,4'-Diaminobenzophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4'-Diaminobenzophenone is a crucial intermediate in the synthesis of various pharmaceuticals, polymers, and dyes.[1] Notably, it is a key precursor for the production of mebendazole, a broad-spectrum anthelmintic drug.[2][3] The synthesis of 3,4'-diaminobenzophenone is most commonly achieved through the reduction of a corresponding dinitro or nitro-amino precursor.[2][3][4] Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of aromatic nitro compounds to their corresponding amines.[5][6][7][8] This application note provides a detailed protocol for the catalytic reduction of 3,4'-Dinitrobenzophenone to 3,4'-diaminobenzophenone using a palladium-on-carbon (Pd/C) catalyst.

Chemical Reaction Pathway

The overall chemical transformation is the reduction of the two nitro groups in this compound to amino groups, yielding 3,4'-diaminobenzophenone.

Caption: Catalytic reduction of this compound.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the catalytic reduction.

Materials and Equipment:

-

Catalyst: 10% Palladium on Carbon (Pd/C)

-

Solvent: Methanol (MeOH), analytical grade

-

Hydrogen Source: Hydrogen gas cylinder or hydrogen generator

-

Reaction Vessel: Autoclave or a high-pressure hydrogenation apparatus

-

Filtration: Buchner funnel, filter paper, and celite or a similar filter aid

-

Analytical Instruments: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectrometer.

Safety Precautions:

-

Palladium on carbon is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Handle with care in an inert atmosphere.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, and all equipment is properly grounded.

-

The reaction should be conducted in a pressure-rated vessel (autoclave) by trained personnel.

Detailed Protocol:

-

Reaction Setup:

-

In a suitable autoclave, add 3-nitro-4-amino-benzophenone (as a proxy from available literature, to be adapted for this compound) and methanol.[3]

-

Stir the mixture until the starting material is fully dissolved.[3]

-

Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading can be optimized but is typically in the range of 1-5% by weight of the substrate.

-

-

Hydrogenation:

-

Seal the autoclave and purge the system with nitrogen gas three times to remove any oxygen.[3]

-

Subsequently, purge the system with hydrogen gas three times.[3]

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 0.1-0.2 MPa).[3]

-

Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40-50 °C).[3]

-

Maintain the reaction under these conditions for 3-5 hours, or until hydrogen uptake ceases.[3] The reaction progress can be monitored by TLC or HPLC.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature (20-25 °C) and carefully release the excess hydrogen pressure.[3]

-

Purge the autoclave with nitrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Wash the filter cake with a small amount of methanol.

-

Combine the filtrate and washings and remove the methanol under reduced pressure to obtain the crude product.[3]

-

-

Purification:

-

The crude 3,4'-diaminobenzophenone can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a pure crystalline product.[11]

-

Data Presentation

The following table summarizes various reported methods for the reduction of nitrobenzophenone derivatives to their corresponding aminobenzophenones.

| Starting Material | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |

| 3-Nitro-4-amino-benzophenone | Palladium on Carbon | Methanol | 40-50 | 0.1-0.2 MPa | 90.8 | 99.90 | [3] |

| 4-Amino-3-nitrobenzophenone | Raney Nickel | Tetrahydrofuran | Room Temp. | 40 psi | 100 | Not specified | [4] |

| 4-Amino-3-nitrobenzophenone | Sodium Sulfide Hexahydrate | Water | Not specified | Atmospheric | Not specified | Not specified | [2] |

| 4-Chloro-3,4'-dinitro benzophenone | 5% Palladium/Alumina | 1,2-Dichloroethane | 30-35 | Not specified | 83 | Not specified | [11] |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the catalytic reduction process.

Caption: Workflow for the synthesis of 3,4'-diaminobenzophenone.

The catalytic reduction of this compound using a palladium-on-carbon catalyst is an effective method for the synthesis of high-purity 3,4'-diaminobenzophenone. The protocol provided, adapted from similar reductions of nitroaromatics, offers a reliable procedure for researchers in pharmaceutical and chemical development. Careful handling of the pyrophoric catalyst and flammable hydrogen gas is paramount for a safe and successful synthesis. The reaction conditions can be further optimized to improve yield and reduce reaction times.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. Hydrogenation of nitro compounds - candcs [candcs.de]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. 3,4′-DINITRO BENZOPHENONE – CHEM-IS-TRY Inc [chem-is-try.com]

- 10. This compound | High-Purity Research Chemical [benchchem.com]

- 11. prepchem.com [prepchem.com]

Application Note and Protocol for the Synthesis of 3,4'-Dinitrobenzophenone

Introduction

3,4'-Dinitrobenzophenone is a valuable chemical intermediate in the synthesis of various functional materials, including heat-resistant polymers and pharmaceutical compounds. Its structure, featuring nitro groups on both phenyl rings at specific positions, makes it a key precursor for derivatives such as 3,4'-diaminobenzophenone. Direct dinitration of benzophenone typically yields a complex mixture of isomers, making the selective synthesis of the 3,4'-isomer challenging. This document outlines a detailed protocol for a multi-step synthesis of a precursor to this compound, based on a method involving a Friedel-Crafts acylation followed by a controlled nitration. This indirect route provides a more reliable pathway to the desired isomer.

The described methodology is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a practical guide for the preparation of this specific dinitrobenzophenone isomer.

Overall Reaction Scheme

The synthesis is a two-step process starting with the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride to produce a chloronitrobenzophenone intermediate. This intermediate is then subjected to nitration to yield a chlorodinitrobenzophenone, which serves as a direct precursor to 3,4'-diaminobenzophenone, thus confirming the 3,4'-substitution pattern.

Experimental Protocols

Part 1: Synthesis of 4-Chloro-4'-nitrobenzophenone

This step involves the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, anhydrous aluminum chloride.

Materials:

-

4-Nitrobenzoyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice water

-

Methylene chloride (for extraction, optional)

Procedure:

-

To a reaction vessel equipped with a stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 moles) and chlorobenzene (2.0 moles).

-

With stirring, add 4-nitrobenzoyl chloride (1.0 mole) to the mixture.

-

Heat the reaction mixture to a temperature of 50-60°C and maintain for 3 hours.

-

After the reaction is complete, cool the mixture and pour it into approximately 2 liters of ice water.

-

The crude 4-chloro-4'-nitrobenzophenone will precipitate. Recover the solid product by filtration.

-

Wash the product with water and dry to obtain the crude chloronitrobenzophenone.[1]

Part 2: Nitration of 4-Chloro-4'-nitrobenzophenone

The chloronitrobenzophenone intermediate is nitrated using a mixed acid solution to introduce a second nitro group.

Materials:

-

Crude chloronitrobenzophenone from Part 1

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (d=1.50)

-

Ice water

Procedure:

-

Prepare a nitrating mixture by combining concentrated sulfuric acid (2.5 moles) and 94% nitric acid (1.2 moles).[1]

-

Add the crude chloronitrobenzophenone from the previous step to the nitrating mixture.

-

Heat the reaction mixture to 50-60°C and maintain this temperature for 3 hours with continuous stirring.[1]

-

Upon completion of the reaction, cool the mixture and pour it into a large volume of ice water.

-

The pale brown, particulate crude chlorodinitrobenzophenone will precipitate.

-

Recover the product by filtration and dry. This product is a precursor that can be used to generate 3,4'-diaminobenzophenone, confirming the 3,4'-substitution pattern.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis.

| Step | Reagent | Molar Ratio | Quantity (per 1 mole of limiting reagent) | Reaction Conditions | Product |

| 1. Friedel-Crafts Acylation | 4-Nitrobenzoyl chloride | 1.0 | 185.6 g | 50-60°C, 3 hours | Crude 4-Chloro-4'-nitrobenzophenone |

| Chlorobenzene | 2.0 | 225.2 g | |||

| Anhydrous Aluminum Chloride | 1.1 | 146.7 g | |||

| 2. Nitration | Chloronitrobenzophenone | 1.0 | ~246.7 g (from previous step) | 50-60°C, 3 hours | Crude Chlorodinitrobenzophenone |

| Concentrated Sulfuric Acid | 2.5 | ~250 g | |||

| 94% Nitric Acid | 1.2 | ~80 g |

Note: The quantities are based on the molar ratios provided in the cited patent and may need to be adjusted based on the scale of the reaction.

Logical Workflow Diagram

Caption: Workflow for the synthesis of a this compound precursor.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3,4'-Dinitrobenzophenone

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of 3,4'-Dinitrobenzophenone. The method is suitable for researchers, scientists, and professionals in drug development and quality control. The protocol provides a reliable means to separate this compound from its potential impurities, ensuring the quality and consistency of the compound for its use as a synthetic intermediate.[1]

Introduction

This compound is a key building block in organic synthesis, particularly in the preparation of diaminobenzophenones and various heterocyclic compounds.[1] Its purity is critical for the successful synthesis of downstream products and for ensuring the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is a preferred technique for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[2][3] This document provides a detailed protocol for an isocratic RP-HPLC method coupled with UV detection for the quantitative analysis of this compound purity.

Experimental Protocol

2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[4]

-

Solvents: HPLC grade acetonitrile and ultrapure water are required.

-

Reference Standard: A well-characterized reference standard of this compound with a known purity (e.g., >99.5%).

-

Sample: The this compound sample to be analyzed.

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

2.3. Preparation of Solutions

-

Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

-

Inject the sample solution in replicate (e.g., n=2).

-

After all injections are complete, flush the column with a higher percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds.

2.5. Calculation of Purity

The purity of the this compound sample is calculated using the area percent method, assuming that all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following table presents representative data obtained from the analysis of a this compound sample.

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identification |

| 1 | 3.2 | 1500 | 0.15 | Impurity 1 |

| 2 | 4.5 | 3500 | 0.35 | Impurity 2 |

| 3 | 7.8 | 992000 | 99.20 | This compound |

| 4 | 9.1 | 3000 | 0.30 | Impurity 3 |

| Total | 1000000 | 100.00 |

Visualization

The logical workflow for the HPLC analysis of this compound purity is illustrated in the following diagram.

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The described HPLC method is simple, rapid, and reliable for determining the purity of this compound. The method demonstrates good separation of the main compound from its potential impurities, making it suitable for routine quality control in both research and industrial settings. Further validation of the method for parameters such as linearity, accuracy, precision, and limits of detection and quantification should be performed as per specific laboratory and regulatory requirements.

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 4. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]

Application Notes and Protocols: The Role of 3,4'-Dinitrobenzophenone in Dye and Pigment Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dinitrobenzophenone is a key intermediate in the synthesis of various organic compounds, notably serving as a precursor to 3,4'-diaminobenzophenone. This diamino derivative is a versatile building block for the manufacturing of specialized dyes and high-performance pigments. The strategic placement of its amino groups allows for the creation of a diverse range of chromophores, including azo dyes and polyimides. These resulting colorants find applications in textiles, plastics, and advanced materials. This document provides detailed protocols for the conversion of this compound to its diamino form and subsequent utilization in the synthesis of an exemplary azo dye. Additionally, the application of 3,4'-diaminobenzophenone in the formulation of polyimide pigments is discussed.

Introduction

The synthesis of dyes and pigments often relies on the availability of robust aromatic intermediates. This compound, through its reduction to 3,4'-diaminobenzophenone, provides a valuable platform for the development of colorants with desirable properties such as high thermal stability and strong colorfastness. The unsymmetrical nature of 3,4'-diaminobenzophenone can be exploited to create unique molecular geometries in the final dye or pigment, influencing its shade and performance characteristics. The primary applications stem from the reactivity of the two amino groups, which can undergo diazotization and coupling to form azo dyes or participate in polycondensation reactions to yield polyimide pigments.[1]

Experimental Protocols

Part 1: Reduction of this compound to 3,4'-Diaminobenzophenone

This protocol outlines the chemical reduction of the nitro groups in this compound to amine functionalities. A common method involves catalytic hydrogenation.

Materials:

-

This compound

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel

-

Hydrogen gas supply

-

Autoclave or hydrogenation apparatus

-

Filtration setup (e.g., Büchner funnel with Celite)

-

Rotary evaporator

Procedure:

-

In a suitable autoclave or hydrogenation vessel, dissolve this compound in a sufficient volume of ethanol.

-

Carefully add a catalytic amount of Pd/C (typically 1-5 mol% of the substrate).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (a typical pressure range is 40-50 psi, but this may vary depending on the specific setup and catalyst).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-35°C) to ensure efficient contact between the catalyst, substrate, and hydrogen.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-10 hours.[2][3]

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude 3,4'-diaminobenzophenone.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield yellow, needle-like crystals.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-chloro-3,4'-dinitrobenzophenone (0.1 moles) | [2] |

| Catalyst | 5% Palladium/alumina (1 g) | [2] |

| Solvent | 1,2-dichloroethane (250 ml) | [2] |

| Reaction Time | 10 hours | [2] |

| Yield | 83% (17.6 g) | [2] |

| Melting Point | 122-122.5°C (recrystallized) | [2] |

Note: The above data is for a closely related starting material and serves as a representative example of the reduction process.

Part 2: Synthesis of an Azo Dye from 3,4'-Diaminobenzophenone

This protocol describes a general procedure for the synthesis of a bis-azo dye by diazotization of 3,4'-diaminobenzophenone followed by coupling with a suitable aromatic compound (e.g., 2-naphthol).

Materials:

-

3,4'-Diaminobenzophenone

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Standard laboratory glassware

Procedure:

Step 1: Tetrazotization of 3,4'-Diaminobenzophenone

-

Dissolve a specific molar quantity of 3,4'-diaminobenzophenone in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water (using a slight molar excess, e.g., 2.1 equivalents for each amino group).

-

Slowly add the sodium nitrite solution dropwise to the cold solution of 3,4'-diaminobenzophenone, ensuring the temperature remains below 5°C.[4]

-

Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure full formation of the tetraazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Coupling Reaction

-

In a separate beaker, dissolve a molar equivalent of the coupling agent (e.g., 2-naphthol, 2 equivalents for a bis-azo dye) in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 0-5°C in an ice bath.

-

Slowly add the cold tetraazonium salt solution to the cold solution of the coupling agent with vigorous stirring.[5]

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

-

Collect the precipitated dye by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Quantitative Data for a Representative Azo Dye Synthesis:

| Parameter | Value | Reference |

| Starting Amine | p-Amino acetophenone (0.004 mol) | [4] |

| Coupling Component | Phenol (0.004 mol) | [4] |

| Diazotizing Agent | Sodium nitrite | [4] |

| Reaction Temperature | 0-5°C | [4] |

| Resulting Color | Yellow precipitate | [4] |

Note: This data is for a different starting amine but illustrates the typical stoichiometry and conditions for azo dye synthesis.

Application in Polyimide Pigment Manufacturing

3,4'-Diaminobenzophenone is also a valuable monomer in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal and chemical stability. When a chromophoric dianhydride is used in the polycondensation reaction with 3,4'-diaminobenzophenone, the resulting polyimide can function as a pigment.

The general synthesis involves a two-step process:

-

Poly(amic acid) formation: The diamine and a tetracarboxylic dianhydride are reacted in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) at room temperature to form a soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is then converted to the final polyimide, typically by thermal treatment at high temperatures (e.g., 200-350°C), which results in the formation of the imide rings and the removal of water.

The choice of the dianhydride component is crucial in determining the final color and properties of the polyimide pigment. By incorporating chromophoric units into the polymer backbone, pigments with high color strength, excellent light and heat fastness, and good dispersibility in various matrices can be achieved.

Visualizations

Caption: Reduction of this compound.

Caption: General workflow for azo dye synthesis.

Caption: Conceptual pathway to polyimide pigments.

References

Application Notes and Protocols for the Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis. It serves as a robust method for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones.[1][2] Benzophenones and their derivatives are a significant class of diaryl ketones that form the structural core of numerous biologically active compounds, photoinitiators, and UV stabilizers, making their synthesis a critical process in the pharmaceutical and chemical industries.[2]

This document provides detailed experimental protocols for the synthesis of benzophenone and its substituted derivatives. It includes a summary of reaction conditions and yields, troubleshooting advice, and visual diagrams of the experimental workflow and reaction mechanism to aid in practical application. The most common approach involves the reaction of an aromatic substrate with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][3]

General Principles and Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[2][4] The key steps are:

-

Generation of the Acylium Ion: The Lewis acid catalyst, such as AlCl₃, activates the acylating agent (e.g., benzoyl chloride) to form a highly electrophilic and resonance-stabilized acylium ion.[2][5]

-

Electrophilic Attack: The π-electron system of the aromatic ring attacks the acylium ion, leading to the formation of a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Rearomatization: A base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst to yield the final aryl ketone.[2]

A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is less reactive than the starting aromatic compound, which effectively prevents polysubstitution.[2] Furthermore, the acylium ion is not susceptible to rearrangement, unlike the carbocations in Friedel-Crafts alkylation.[5][6]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the synthesis of various benzophenone derivatives via Friedel-Crafts acylation.

| Aromatic Substrate | Acylating Agent | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Benzophenone | ~90 |

| Toluene | Benzoyl Chloride | AlCl₃ | Dichloromethane | RT | 4 | 4-Methylbenzophenone | 70.6 |

| Ethylbenzene | Benzoyl Chloride | AlCl₃ | Not specified | Not specified | Not specified | 4-Ethylbenzophenone | 55-78 |